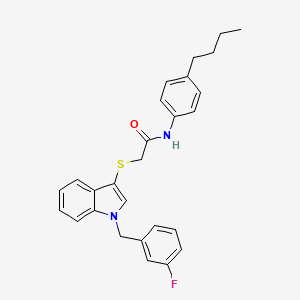

N-(4-butylphenyl)-2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)acetamide

Description

N-(4-butylphenyl)-2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)acetamide is a synthetic acetamide derivative featuring a thioether-linked indole scaffold. The compound’s structure includes a 4-butylphenyl group attached to the acetamide nitrogen and a 3-fluorobenzyl substituent at the 1-position of the indole ring. This design combines lipophilic (butylphenyl) and electron-withdrawing (3-fluoro) groups, which may enhance membrane permeability and target binding affinity.

Properties

IUPAC Name |

N-(4-butylphenyl)-2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27FN2OS/c1-2-3-7-20-12-14-23(15-13-20)29-27(31)19-32-26-18-30(25-11-5-4-10-24(25)26)17-21-8-6-9-22(28)16-21/h4-6,8-16,18H,2-3,7,17,19H2,1H3,(H,29,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMLXHAYXEJJYFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC(=CC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-butylphenyl)-2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)acetamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which includes:

- Indole moiety : Known for its role in various biological activities.

- Thioacetamide linkage : This functional group can influence the compound's reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The indole structure allows for π-π stacking interactions, while the butylphenyl group enhances hydrophobic interactions, potentially modulating various signaling pathways.

Biological Activity Overview

Research has highlighted several key areas regarding the biological activity of N-(4-butylphenyl)-2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)acetamide:

1. Antitumor Activity

Studies have demonstrated that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives containing indole groups have been shown to inhibit tumor growth in various cancer models. The specific compound's efficacy in inhibiting cancer cell proliferation remains an area for further investigation.

2. Neuroprotective Effects

The indole derivatives are often associated with neuroprotective effects, which may be beneficial in treating neurodegenerative diseases. The compound's ability to inhibit acetylcholinesterase (AChE) could contribute to enhanced cognitive function by increasing acetylcholine levels in the brain.

3. Anti-inflammatory Properties

Compounds similar to N-(4-butylphenyl)-2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)acetamide have shown anti-inflammatory effects in vitro. The modulation of inflammatory pathways could provide therapeutic benefits in conditions such as arthritis or other inflammatory diseases.

Research Findings and Case Studies

A review of recent studies reveals promising data regarding the biological activity of this compound:

Scientific Research Applications

Neuropharmacological Applications

Recent studies have highlighted the compound's potential as a multi-target directed drug for Alzheimer's disease (AD). The focus has been on developing inhibitors that can effectively target both acetylcholinesterase (AChE) and β-secretase (BACE 1), which are crucial in the pathogenesis of AD.

Inhibitory Activity

In vitro studies have demonstrated that derivatives of this compound exhibit promising inhibitory activities against AChE and BACE 1. For instance, one study reported IC50 values for various derivatives, indicating their potency in inhibiting these enzymes:

| Compound | AChE IC50 (μM) | BACE 1 IC50 (μM) |

|---|---|---|

| N-(4-butylphenyl)-2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)acetamide | 42.95 ± 0.48 | 97.36 ± 1.36 |

| Reference Compound (Donepezil) | 0.04 ± 0.01 | 0.02 ± 0.01 |

This table illustrates the comparative effectiveness of the compound against established references like donepezil, a known AChE inhibitor .

Anticancer Potential

Emerging evidence suggests that N-(4-butylphenyl)-2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)acetamide may also possess anticancer properties. The indole structure is known for its role in modulating various signaling pathways involved in cancer progression.

Mechanism of Anticancer Activity

The compound may induce apoptosis in cancer cells through several mechanisms:

- Inhibition of Cell Proliferation : By disrupting cell cycle progression.

- Induction of Reactive Oxygen Species (ROS) : Leading to oxidative stress and subsequent cell death.

Case Studies

In a recent study, derivatives similar to N-(4-butylphenyl)-2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)acetamide were tested on various cancer cell lines, showing significant cytotoxic effects:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.5 ± 0.5 |

| HeLa (Cervical Cancer) | 20.8 ± 0.6 |

These findings indicate that the compound could be a lead candidate for further development in cancer therapeutics .

Comparison with Similar Compounds

Structural Analogues and Core Modifications

The target compound shares functional motifs with several classes of bioactive molecules:

A. Indole-Thioacetamide Derivatives

- The 4-fluorobenzyl substituent (vs. 3-fluoro in the target) may alter steric and electronic interactions with target proteins .

- 2-((1H-indol-3-yl)thio)-N-(1-phenylethyl)acetamide () : Features a smaller phenylethyl group instead of butylphenyl, suggesting reduced lipophilicity and differing binding kinetics .

B. Heterocyclic Core Variations

- Triazinoindole-thioacetamides (Compounds 23–27, ): Replace indole with a triazinoindole core, introducing additional nitrogen atoms that could enhance polar interactions. Substituents like bromophenyl or phenoxyphenyl offer distinct electronic profiles compared to the target’s butylphenyl group .

- Benzothiazole-triazolylthioacetamides (5i, 5j; ) : Utilize a benzothiazole core with fluorobenzyloxy substituents. The benzothiazole’s rigidity and electron-deficient nature contrast with indole’s π-rich system, impacting target selectivity .

C. Substituted Benzyl-Indole Derivatives

- 2-[1-(4-Chlorobenzyl)-1H-indol-3-yl]-N-(pyridin-4-yl)acetamide (4a, ) : Substitutes 3-fluorobenzyl with 4-chlorobenzyl and uses a pyridinyl acetamide group. The chloro group’s stronger electron-withdrawing effect and pyridine’s basicity may influence receptor binding .

Physicochemical and Pharmacokinetic Properties

A comparative analysis of key structural features and inferred properties:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.